1-Chloro-2,4-dimorpholino-5-nitrobenzene
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Overview
Description
1-Chloro-2,4-dimorpholino-5-nitrobenzene is an organic compound with the molecular formula C14H18ClN3O4 and a molecular weight of 327.77 g/mol . This compound is characterized by the presence of a chloro group, two morpholino groups, and a nitro group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2,4-dimorpholino-5-nitrobenzene typically involves the nitration of 1-chloro-2,4-dimorpholinobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-2,4-dimorpholino-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The morpholino groups can undergo oxidation to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2,4-dimorpholino-5-aminobenzene .
Scientific Research Applications
1-Chloro-2,4-dimorpholino-5-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and reduction reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-dimorpholino-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholino groups can modulate the compound’s solubility and reactivity, influencing its biological activity .
Comparison with Similar Compounds
1-Chloro-2,4-dimorpholino-5-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-dinitrobenzene: This compound has two nitro groups instead of morpholino groups, leading to different reactivity and applications.
1-Chloro-2,4-dimorpholino-5-aminobenzene: The reduction product of this compound, which has an amino group instead of a nitro group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
4-(4-chloro-5-morpholin-4-yl-2-nitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c15-11-9-14(18(19)20)13(17-3-7-22-8-4-17)10-12(11)16-1-5-21-6-2-16/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTDPCGMZUDVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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